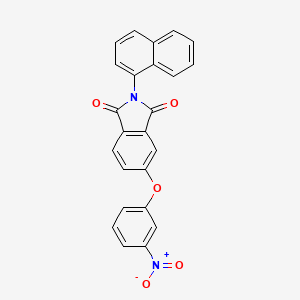

2-(naphthalen-1-yl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Naphthalen-1-yl)-5-(3-Nitrophenoxy)-1H-isoindol-1,3(2H)-dion ist eine komplexe organische Verbindung, die einen Naphthalinring, eine Nitrophenoxygruppe und eine Isoindol-dion-Struktur aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Naphthalen-1-yl)-5-(3-Nitrophenoxy)-1H-isoindol-1,3(2H)-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reaktion von Naphthalinderivaten mit Nitrophenol und Isoindol-dion-Vorläufern unter kontrollierten Bedingungen. Die Reaktion erfordert häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckbedingungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren. Das Verfahren muss auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Naphthalen-1-yl)-5-(3-Nitrophenoxy)-1H-isoindol-1,3(2H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, wodurch sich die Eigenschaften der Verbindung ändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden häufig Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene Naphthalinderivate ergeben, während die Reduktion Amino-substituierte Isoindol-dion-Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-(Naphthalen-1-yl)-5-(3-Nitrophenoxy)-1H-isoindol-1,3(2H)-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Derivate der Verbindung können biologisch aktiv sein, wodurch sie für die Wirkstoffsuche und -entwicklung nützlich sind.

Industrie: Verwendet bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien.

Wirkmechanismus

Der Mechanismus, durch den 2-(Naphthalen-1-yl)-5-(3-Nitrophenoxy)-1H-isoindol-1,3(2H)-dion seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade können variieren, umfassen aber häufig die Bindung an aktive Zentren oder die Veränderung der Konformation von Zielmolekülen.

Wirkmechanismus

The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used in drug development, it may target specific proteins or receptors involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Naphthalen-1-yl)-5-(3-Aminophenoxy)-1H-isoindol-1,3(2H)-dion: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.

2-(Naphthalen-1-yl)-5-(3-Chlorophenoxy)-1H-isoindol-1,3(2H)-dion: Enthält ein Chloratom anstelle einer Nitrogruppe.

Einzigartigkeit

2-(Naphthalen-1-yl)-5-(3-Nitrophenoxy)-1H-isoindol-1,3(2H)-dion ist durch das Vorhandensein sowohl einer Nitrophenoxygruppe als auch einer Isoindol-dion-Struktur einzigartig. Diese Kombination verleiht einzigartige chemische Eigenschaften, die es für bestimmte Anwendungen wertvoll machen, für die ähnliche Verbindungen möglicherweise nicht geeignet sind.

Eigenschaften

Molekularformel |

C24H14N2O5 |

|---|---|

Molekulargewicht |

410.4 g/mol |

IUPAC-Name |

2-naphthalen-1-yl-5-(3-nitrophenoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C24H14N2O5/c27-23-20-12-11-18(31-17-8-4-7-16(13-17)26(29)30)14-21(20)24(28)25(23)22-10-3-6-15-5-1-2-9-19(15)22/h1-14H |

InChI-Schlüssel |

IKFZPKQHYURCER-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)

![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)

![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)

![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)

![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)